
N-Tosyl-2-(o-chlorophenyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Tosyl-2-(o-chlorophenyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The presence of the tosyl group (p-toluenesulfonyl) and the o-chlorophenyl group further enhances the reactivity and specificity of this compound, making it a valuable building block in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Tosyl-2-(o-chlorophenyl)aziridine can be synthesized through several methods. One common approach involves the reaction of 2-(o-chlorophenyl)ethylamine with tosyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting N-tosylated amine is then cyclized to form the aziridine ring using a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-Tosyl-2-(o-chlorophenyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl aziridines or reduction to yield amines.
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common reagents include alcohols, thiols, and amines. The reactions are typically catalyzed by Lewis acids or transition metal complexes.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products:
β-Amino Compounds: Formed through nucleophilic ring opening.
Sulfonyl Aziridines: Resulting from oxidation.
Amines: Produced via reduction.
Applications De Recherche Scientifique
N-Tosyl-2-(o-chlorophenyl)aziridine has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and as a precursor for various fine chemicals.
Mécanisme D'action
The mechanism of action of N-Tosyl-2-(o-chlorophenyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form more stable products. The presence of the tosyl group enhances the electrophilicity of the aziridine ring, facilitating ring-opening reactions. The o-chlorophenyl group can participate in additional interactions, influencing the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
N-Tosylaziridine: Lacks the o-chlorophenyl group, making it less reactive in certain transformations.
2-(o-Chlorophenyl)aziridine: Without the tosyl group, it has different reactivity and stability.
N-Tosyl-2-phenylaziridine: Similar structure but without the chlorine atom, leading to different chemical behavior.
Uniqueness: N-Tosyl-2-(o-chlorophenyl)aziridine is unique due to the combined presence of the tosyl and o-chlorophenyl groups, which confer distinct reactivity and selectivity. This makes it a valuable compound in synthetic chemistry for the development of new reactions and the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C15H14ClNO2S |
|---|---|
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-15(17)13-4-2-3-5-14(13)16/h2-9,15H,10H2,1H3 |
Clé InChI |
BYZHVCNLYFQSQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


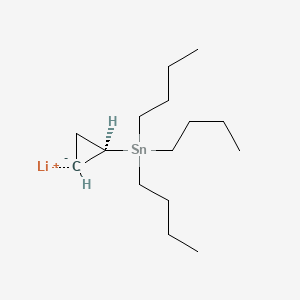
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
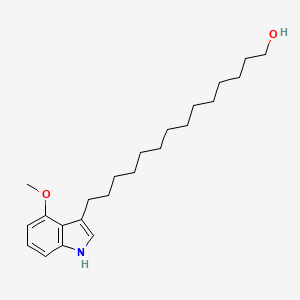
methanone](/img/structure/B15159740.png)
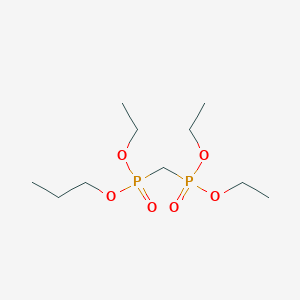
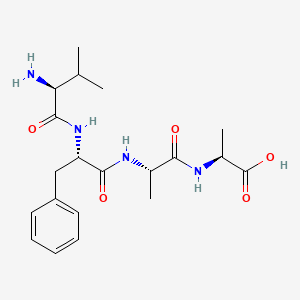
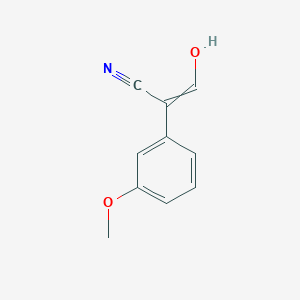
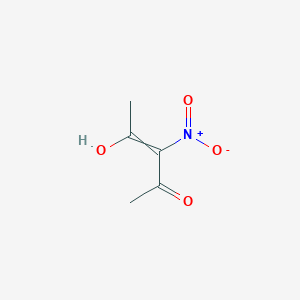
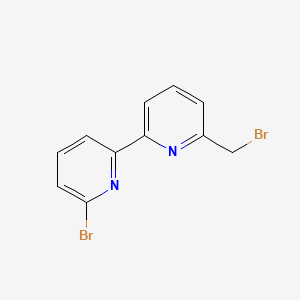
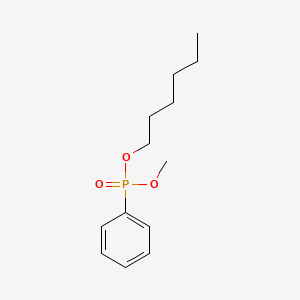
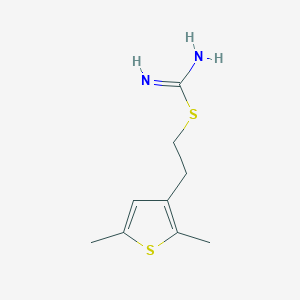
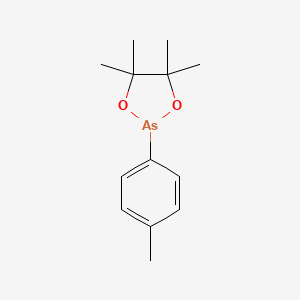
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)
